molecular formula C13H14N2O3S2 B2712937 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate CAS No. 338401-96-0

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate

Cat. No.: B2712937
CAS No.: 338401-96-0
M. Wt: 310.39
InChI Key: NUEIEEBMJOBLBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.


Chemical Reactions Analysis

The reaction of a variety of heteroaromatic aminoesters and aminonitriles with similar compounds has been studied . These reactions resulted in the formation of tricyclic and tetracyclic fusion products . The reactions were optimized by heating the starting materials in HMPA to 150 °C or without solvent to 170 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of similar compounds to "2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate" in scientific research is in the synthesis of novel compounds with antimicrobial activities. For example, research has demonstrated the synthesis and antimicrobial efficacy of various novel compounds through processes involving the conversion of certain ethyl carboxylates into compounds with potential antimicrobial properties. These synthesized compounds have been extensively tested for their antimicrobial activities against a range of bacterial and fungal isolates, showing promising results in inhibiting the growth of these microorganisms (Ravindra et al., 2008), (Wardkhan et al., 2008).

Catalytic Synthesis Processes

Another research application involves the catalytic synthesis processes of compounds similar to "this compound." Studies have detailed the use of ionic liquids as eco-friendly and efficient catalysts in the synthesis of novel chromone-pyrimidine coupled derivatives. These processes not only offer excellent yields but also demonstrate the environmental benefits of using less harmful reagents and conditions in chemical synthesis (Nikalje et al., 2017).

Pharmacological Potentials

Furthermore, compounds structurally related to "this compound" have been explored for their potential pharmacological applications. Notably, the synthesis and characterization of such compounds have led to discoveries regarding their cytotoxic activities. These studies have involved detailed structural analysis through spectroscopic methods and evaluation against various cancer cell lines, contributing valuable insights into their potential as therapeutic agents (Stolarczyk et al., 2018).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-8-9(11(16)15-13(14-8)19-2)5-6-18-12(17)10-4-3-7-20-10/h3-4,7H,5-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEIEEBMJOBLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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